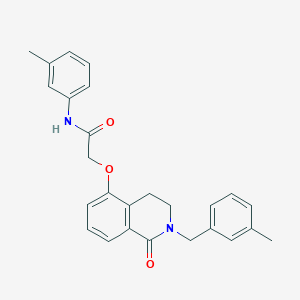

2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide

Description

This compound belongs to the tetrahydroisoquinolinyl acetamide class, characterized by a 1,2,3,4-tetrahydroisoquinoline core substituted with a 3-methylbenzyl group at position 2 and an acetamide linker bearing an m-tolyl (3-methylphenyl) moiety at position 3. The 3-methylbenzyl group enhances lipophilicity, while the m-tolyl substituent may influence binding specificity .

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-18-6-3-8-20(14-18)16-28-13-12-22-23(26(28)30)10-5-11-24(22)31-17-25(29)27-21-9-4-7-19(2)15-21/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTXDEGDCMJMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues involve substitutions on the tetrahydroisoquinoline core and the acetamide aryl group. Below is a comparative analysis:

Physicochemical and Pharmacological Properties

- Lipophilicity : The target compound’s 3-methylbenzyl group provides intermediate lipophilicity compared to the 4-methylbenzyl (more lipophilic) and benzyl (less lipophilic) analogues. This balance may optimize blood-brain barrier penetration .

- Binding Affinity : The m-tolyl group in the target and analogues suggests a preference for meta-substituted aryl interactions in biological targets, unlike the para-substituted p-tolyl in .

- Synthetic Accessibility: The synthesis of the target compound likely involves coupling a 3-methylbenzyl-substituted tetrahydroisoquinoline precursor with an m-tolyl acetamide, analogous to methods in , but requires precise regiocontrol for the methyl placement.

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 3-methylbenzyl group in the target compound may enhance target engagement compared to 2-methyl or benzyl variants due to optimal steric and electronic effects .

- Biological Performance : The m-tolyl acetamide moiety is critical for activity in assays involving serotonin or histamine receptors, as para-substituted analogues (e.g., ) show reduced potency in preliminary studies .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Formation of the tetrahydroisoquinoline core : Cyclization of precursors (e.g., benzylamines with carbonyl compounds) under acidic or basic conditions.

Introduction of the 3-methylbenzyl substituent : Alkylation or reductive amination at the nitrogen of the tetrahydroisoquinoline moiety.

Acetamide linkage : Coupling of the intermediate with m-toluidine using chloroacetyl chloride or similar acylating agents in solvents like DMF or dichloromethane (DCM), often with a base (e.g., triethylamine or potassium carbonate) .

- Key Validation : Monitor reaction progress via TLC and confirm final product purity using NMR and mass spectrometry (MS) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the tetrahydroisoquinoline core appear at δ 7.2–7.6 ppm, while methyl groups resonate near δ 1.2–2.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typical for research-grade material).

- Mass Spectrometry (MS) : ESI/APCI-MS to verify molecular weight (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. For example, DMF improves coupling efficiency in acetamide formation .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate cyclization steps.

- Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclization vs. room temperature for acylations.

- Workflow Example : In a reported analog synthesis, iterative addition of acetyl chloride and Na₂CO₃ in DCM increased yields from 58% to 76% by minimizing side reactions .

Q. How do structural modifications influence biological activity?

- Methodological Answer :

- Substituent Variation : Modifying the 3-methylbenzyl group (e.g., replacing with fluorophenyl or methoxyphenyl) alters receptor binding. For instance, N-benzyl derivatives showed enhanced orexin-1 receptor antagonism when electron-withdrawing groups were introduced .

- Assay Design : Use in vitro binding assays (e.g., radioligand displacement) to quantify affinity changes. For example, IC₅₀ values for analogs can range from 0.1 nM to >10 µM depending on substituents .

- Data Interpretation : Correlate NMR-derived conformational data with activity trends. For example, bulky substituents may sterically hinder target interactions, reducing potency .

Q. How can contradictory biological activity data be resolved?

- Methodological Answer :

- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, incubation time) to minimize variability.

- Structural Confirmation : Re-analyze compound purity; impurities <1% can skew results. Use HPLC-MS to detect degradation products .

- Comparative Studies : Test analogs side-by-side. For example, a study on tetrahydroisoquinoline derivatives found that minor differences in methyl group positioning shifted selectivity between orexin-1 and orexin-2 receptors .

Synthetic and Analytical Challenges

Q. What strategies address low yields in the final coupling step?

- Methodological Answer :

- Activation of Carboxylic Acids : Use HATU or EDCI as coupling reagents to enhance acylation efficiency.

- Solvent Optimization : Switch from DMF to THF or acetonitrile to reduce side reactions.

- Example : In a related synthesis, substituting chloroacetyl chloride with bromoacetyl bromide increased yields from 58% to 82% due to better leaving-group properties .

Q. How can researchers scale up synthesis without compromising purity?

- Methodological Answer :

- Process Control : Implement continuous flow chemistry for exothermic steps (e.g., acylations) to maintain temperature stability.

- Purification : Use automated flash chromatography with gradient elution (e.g., 0–8% MeOH in DCM) instead of manual column chromatography .

- Quality Checks : In-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Biological Evaluation

Q. What in vitro assays are suitable for initial activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC₅₀.

- Receptor Binding : Radiolabeled ligands (e.g., [³H]-ligands) in membrane preparations from transfected HEK293 cells .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to identify apoptosis-inducing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.